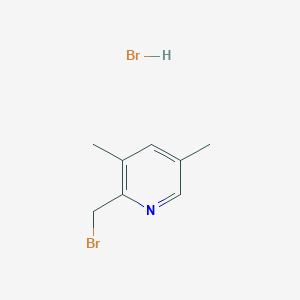
2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a pyridine derivative, characterized by the presence of bromomethyl and dimethyl groups attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide typically involves the bromination of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: 3,5-Dimethylpyridine.
科学研究应用
2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in organic synthesis for introducing various functional groups into pyridine derivatives.
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 3,5-Dimethylpyridine
- 2-Bromopyridine
Uniqueness
2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide is unique due to the presence of both bromomethyl and dimethyl groups on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The compound’s ability to undergo selective nucleophilic substitution and its utility in various synthetic applications highlight its importance in chemical research.
属性
IUPAC Name |
2-(bromomethyl)-3,5-dimethylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNRQSDCQDAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CBr)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2921994.png)

![2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2921997.png)


![2-[(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2922002.png)
![N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2922003.png)
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2922006.png)
![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2922011.png)
![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)
![1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2922015.png)
